2-(o-Tolyl)oxazolo[4,5-b]pyridine is a heterocyclic compound characterized by the fusion of an oxazole ring and a pyridine ring, with an o-tolyl group attached to the oxazole. Its molecular formula is , and it has the CAS number 52333-63-8. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields, including coordination chemistry and medicinal research.
The compound can be sourced from chemical suppliers specializing in heterocyclic compounds, such as BenchChem, which provides detailed descriptions and synthesis methods for this compound .
2-(o-Tolyl)oxazolo[4,5-b]pyridine falls under the categories of heterocyclic compounds and specifically belongs to the oxazole and pyridine families. It is classified as a potential bioactive molecule due to its structural features that may interact with biological targets.
The synthesis of 2-(o-Tolyl)oxazolo[4,5-b]pyridine typically involves the cyclization of o-toluidine with 2-bromo-3-pyridinecarboxaldehyde. This reaction is conducted in the presence of a base, facilitating the formation of the oxazole ring through a series of steps that include nucleophilic attack and subsequent cyclization.
The molecular structure of 2-(o-Tolyl)oxazolo[4,5-b]pyridine features:
This structure allows for diverse interactions with biological molecules, making it a candidate for further study in drug development.
2-(o-Tolyl)oxazolo[4,5-b]pyridine can undergo several types of chemical reactions:
These reactions allow for functionalization of the compound, potentially leading to derivatives with enhanced biological activity.
The mechanism of action for 2-(o-Tolyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate enzyme activity or receptor signaling pathways, leading to various biological effects. For instance:
These properties are crucial for determining how the compound behaves in different environments and its suitability for various applications.
2-(o-Tolyl)oxazolo[4,5-b]pyridine has several notable applications:
Fused heterocyclic systems have revolutionized drug discovery due to their structural complexity, metabolic stability, and capacity for targeted interactions with biological macromolecules. Pyridine-based heterocycles, in particular, constitute ~14% of FDA-approved nitrogen-containing heterocyclic drugs, underscoring their pharmaceutical significance [8]. Early examples include sulfapyridine (antibacterial) and isoniazid (antitubercular), which established the pyridine scaffold as a privileged structure in antimicrobial therapy [3] [8]. The evolution towards bicyclic systems—such as thienopyridines (e.g., Clopidogrel, antiplatelet agent) and imidazopyridines—demonstrated enhanced target affinity and selectivity, driven by increased molecular rigidity and additional hydrogen-bonding motifs [5] [6]. Oxazolo[4,5-b]pyridine derivatives emerged as a specialized subclass, leveraging the oxazole ring’s electron-rich nature to modulate the electron-deficient pyridine core, thereby optimizing pharmacokinetic properties and bioactivity [4] [7].
Table 1: Milestone Heterocyclic Compounds in Drug Discovery
Compound Class | Example Drug | Therapeutic Area | Key Structural Feature | |
---|---|---|---|---|
Pyridine Derivatives | Isoniazid | Antitubercular | Pyridine-4-carboxamide | |
Thienopyridines | Clopidogrel | Cardiovascular | Thieno[3,2-c]pyridine | |
Imidazopyridines | Olprinone | Cardiotonic | Imidazo[1,2-a]pyridine | |
Oxazolo[4,5-b]pyridines | Compound 4g (Research) | Anti-inflammatory | Oxazolo[4,5-b]pyridine-2-one | [4] [8] |
The oxazolo[4,5-b]pyridine core (C₆H₄N₂O, MW 120.11 g/mol) is characterized by a 5,6-fused bicyclic system where an oxazole ring annelates the [4,5-b] positions of pyridine [7]. This architecture confers three critical properties:
Table 2: Key Physicochemical Properties of Oxazolo[4,5-b]pyridine vs. Related Cores
Property | Oxazolo[4,5-b]pyridine | Imidazo[1,2-a]pyridine | Thieno[2,3-b]pyridine | |
---|---|---|---|---|
Aromatic System | 10π-electron | 10π-electron | 10π-electron | |
H-Bond Acceptors | 2 (N-1, N-4) | 1 (N-1) | 1 (S, weak acceptor) | |
LogP | 1.22 (Unsubstituted) | 1.85 | 2.30 | |
TPSA (Ų) | 38.92 | 28.27 | 41.36 | [3] [7] |
The incorporation of an ortho-tolyl group at C-2 of oxazolo[4,5-b]pyridine merges steric constraint with electronic modulation, making it a compelling candidate for targeted therapies. The ortho-methyl group:
Recent studies validate this scaffold’s versatility:
Table 3: Structure-Activity Relationship (SAR) of C-2 Substituents in Oxazolopyridines
C-2 Substituent | Biological Activity | Potency (IC₅₀/MIC) | Target/Mechanism | |
---|---|---|---|---|
1,2,3-Triazole | GSK-3β Inhibition | 0.19 µM | Anti-inflammatory | |
Aryl Isoxazole | Anticancer (MCF-7) | 0.109 µM | Topoisomerase II inhibition | |
2-Thienyl | Antifungal (Alternaria spp.) | 80–85% Growth inhibition | Cell wall disruption | |
ortho-Tolyl | Theoretical Profile | Predicted enhanced | Kinase inhibition/MDR evasion | [2] [4] [5] |
The strategic focus on 2-(o-tolyl)oxazolo[4,5-b]pyridine thus addresses unmet needs in oncology, immunology, and infectious disease through rational structural optimization.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3